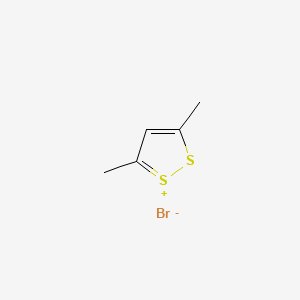
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with bromine under controlled conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of the desired compound . The reaction typically requires mild conditions and completes within minutes.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and the positively charged nitrogen atom in the ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the bromide ion, forming new derivatives.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its ability to undergo redox reactions and form stable complexes with metal ions. The sulfur atoms in the ring structure can donate electrons, making the compound an effective ligand for metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but different ring size and structure.
Ethane-1,2-dithiol: A linear dithiol with similar sulfur chemistry but lacking the ring structure and positive charge.
1,3-Dithiane: A six-membered ring compound with similar sulfur reactivity but different ring size and stability.
Uniqueness
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its five-membered ring structure with a positively charged nitrogen atom, which imparts distinct reactivity and stability compared to other sulfur-containing heterocycles. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
22251-86-1 |
|---|---|
Molecular Formula |
C5H7BrS2 |
Molecular Weight |
211.1 g/mol |
IUPAC Name |
3,5-dimethyldithiol-1-ium;bromide |
InChI |
InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JKMNRECQORTLKS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[S+]S1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
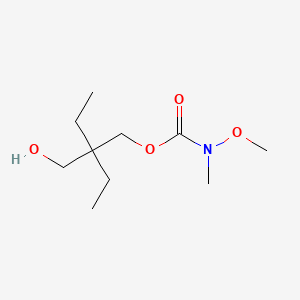

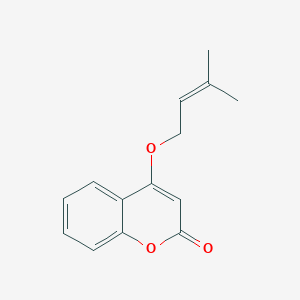
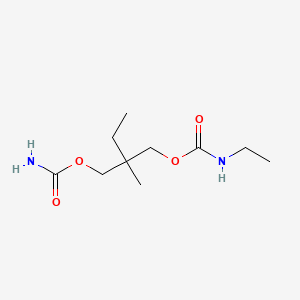
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
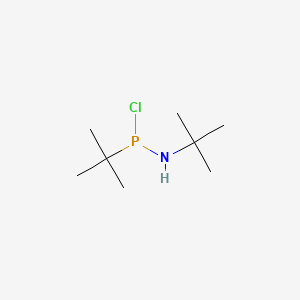
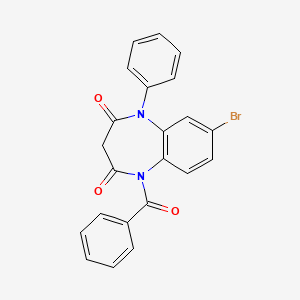
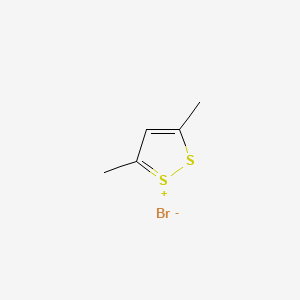
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
